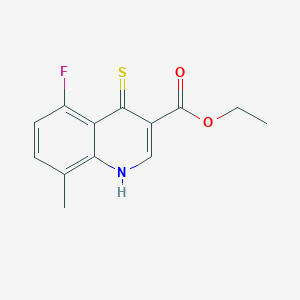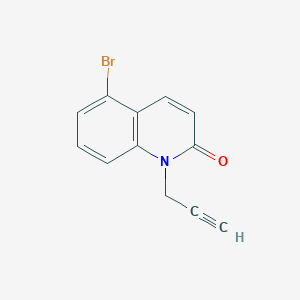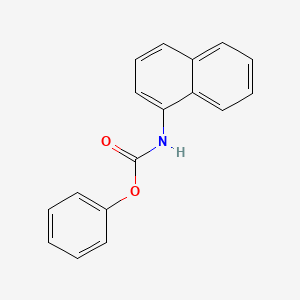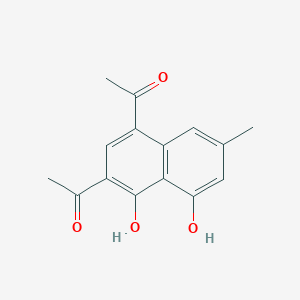
2-(3-(Trifluoromethyl)benzyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Trifluoromethyl)benzyl)azepane is an organic compound with the molecular formula C14H18F3N It consists of an azepane ring substituted with a benzyl group that has a trifluoromethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)benzyl)azepane typically involves the following steps:
Preparation of 3-(Trifluoromethyl)benzyl chloride: This can be achieved by reacting 3-(Trifluoromethyl)benzyl alcohol with hydrochloric acid under reflux conditions.
Formation of the azepane ring: The 3-(Trifluoromethyl)benzyl chloride is then reacted with an appropriate amine under cyclization conditions to form the azepane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Trifluoromethyl)benzyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Saturated azepane derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-(Trifluoromethyl)benzyl)azepane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of 2-(3-(Trifluoromethyl)benzyl)azepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The azepane ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(Trifluoromethyl)phenyl)azepane
- 2-(4-(Trifluoromethyl)benzyl)azepane
- 2-(3-(Trifluoromethyl)benzyl)piperidine
Uniqueness
2-(3-(Trifluoromethyl)benzyl)azepane is unique due to the specific positioning of the trifluoromethyl group on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the azepane ring also provides distinct steric and electronic properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C14H18F3N |
|---|---|
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
2-[[3-(trifluoromethyl)phenyl]methyl]azepane |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)12-6-4-5-11(9-12)10-13-7-2-1-3-8-18-13/h4-6,9,13,18H,1-3,7-8,10H2 |
InChI-Schlüssel |
HSMCLRXSEPDBEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(NCC1)CC2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)





![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)



![1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11857162.png)


